

# An In-depth Technical Guide to 6-(3-Methoxyphenyl)nicotinic Acid

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## Compound of Interest

Compound Name: 6-(3-Methoxyphenyl)nicotinic acid

Cat. No.: B1604270

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## Introduction: Situating 6-(3-Methoxyphenyl)nicotinic Acid in Modern Chemistry

**6-(3-Methoxyphenyl)nicotinic acid** (CAS 887976-16-1) is a biaryl carboxylic acid belonging to the large and pharmacologically significant family of nicotinic acid derivatives. Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental molecule in biology, serving as a precursor to the coenzymes NAD and NADP. In pharmacological doses, nicotinic acid itself is a well-established therapeutic agent for treating dyslipidemia[1][2]. The core structure of **6-(3-Methoxyphenyl)nicotinic acid**, which links a pyridine-3-carboxylic acid moiety with a methoxy-substituted phenyl ring, presents a scaffold of significant interest in medicinal chemistry. This substitution pattern is common in the design of novel molecules targeting a wide array of biological targets, from enzymes to G-protein coupled receptors[3].

This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of **6-(3-Methoxyphenyl)nicotinic acid**, designed to equip researchers with the foundational knowledge required for its use in scientific investigation. While this specific molecule is not extensively documented in peer-reviewed literature, this paper will extrapolate from established chemical principles and data on closely related analogues to provide robust, actionable insights.

## Physicochemical and Analytical Profile

A thorough understanding of a molecule's physical and chemical properties is paramount for its application in research and development. These properties dictate everything from appropriate storage and handling to formulation and analytical characterization.

## Core Properties

The fundamental properties of **6-(3-Methoxyphenyl)nicotinic acid** are summarized below. These are derived from supplier information and structural analysis, as specific experimental data from primary literature is limited.

Property	Value	Source/Comment
CAS Number	887976-16-1	[4]
Molecular Formula	C <sub>13</sub> H <sub>11</sub> NO <sub>3</sub>	Based on structure
Molecular Weight	229.23 g/mol	Calculated
Appearance	Likely a white to off-white solid	Inferred from related compounds
Solubility	Expected to be soluble in polar organic solvents like DMSO and DMF, and aqueous base. Limited solubility in water and non-polar organic solvents.	Inferred from nicotinic acid and biaryl structures[5][6][7]

## Spectroscopic Characterization (Predicted)

While specific experimental spectra for **6-(3-Methoxyphenyl)nicotinic acid** are not publicly available, a predictive analysis based on its structure allows for the anticipation of key spectroscopic features. This is crucial for researchers to confirm the identity and purity of the compound upon synthesis or acquisition.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to be complex, featuring distinct signals for both the pyridine and the phenyl rings. Key expected signals would include:
  - A singlet for the methoxy group (-OCH<sub>3</sub>) around 3.8-3.9 ppm.

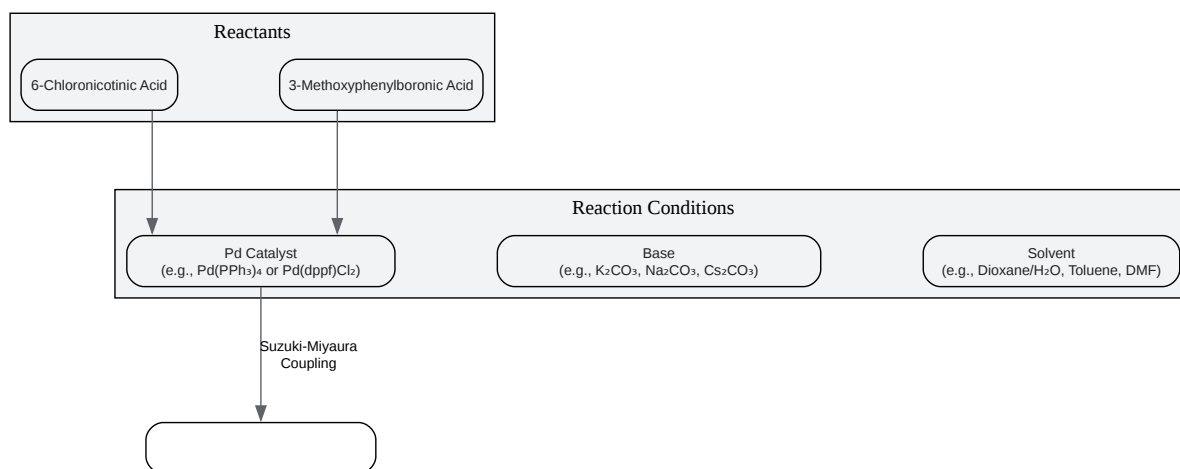
- A characteristic set of doublets and a doublet of doublets for the three protons on the pyridine ring, likely in the downfield region (8.0-9.2 ppm).
- A set of four signals (triplet, doublet of doublets, etc.) for the protons on the 3-methoxyphenyl ring in the aromatic region (6.9-7.5 ppm).
- A broad singlet for the carboxylic acid proton (>12 ppm), which may be exchangeable with D<sub>2</sub>O.
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR would show 13 distinct signals (assuming no coincidental overlap).
  - The carbonyl carbon of the carboxylic acid would appear significantly downfield (>165 ppm).
  - Aromatic carbons would resonate in the typical 110-160 ppm range, with carbons attached to oxygen (C-O) appearing more downfield.
  - The methoxy carbon would be a sharp signal around 55-56 ppm.
- Mass Spectrometry: Using electrospray ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule [M+H]<sup>+</sup> at an m/z of approximately 230.2. In negative mode, the deprotonated molecule [M-H]<sup>-</sup> at m/z 228.2 would be expected.

## Synthesis and Purification

The synthesis of **6-(3-Methoxyphenyl)nicotinic acid** is most logically achieved via a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis. The Suzuki-Miyaura coupling is the preeminent choice for this transformation due to its high functional group tolerance and generally mild conditions[8].

## Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The core transformation involves the coupling of a halogenated nicotinic acid derivative with a boronic acid. The most common and commercially accessible starting materials for this approach are 6-chloronicotinic acid and 3-methoxyphenylboronic acid.



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Caption: Proposed Suzuki-Miyaura synthesis pathway.

## Exemplary Experimental Protocol

The following protocol is a representative, field-proven methodology for the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids. It should be adapted and optimized by the end-user for this specific transformation.

Materials:

- 6-Chloronicotinic acid (1 equivalent)
- 3-Methoxyphenylboronic acid (1.2-1.5 equivalents)
- Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>], 2-5 mol%)

- Base (e.g., Potassium Carbonate [ $\text{K}_2\text{CO}_3$ ], 2-3 equivalents)
- Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
- Argon or Nitrogen gas for inert atmosphere

Procedure:

- Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloronicotinic acid, 3-methoxyphenylboronic acid, potassium carbonate, and the palladium catalyst.
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
- Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane and water) via syringe.
- Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
- Workup - Quenching and Extraction:
  - Cool the reaction mixture to room temperature.
  - Dilute the mixture with water and transfer to a separatory funnel.
  - Wash the aqueous layer with an organic solvent like ethyl acetate to remove non-acidic impurities (e.g., catalyst residues). Discard the organic layer.
- Workup - Acidification and Isolation:
  - Cool the aqueous layer in an ice bath.
  - Carefully acidify the aqueous layer with 1M HCl until the pH is approximately 3-4. The product should precipitate as a solid.
  - Collect the solid product by vacuum filtration.

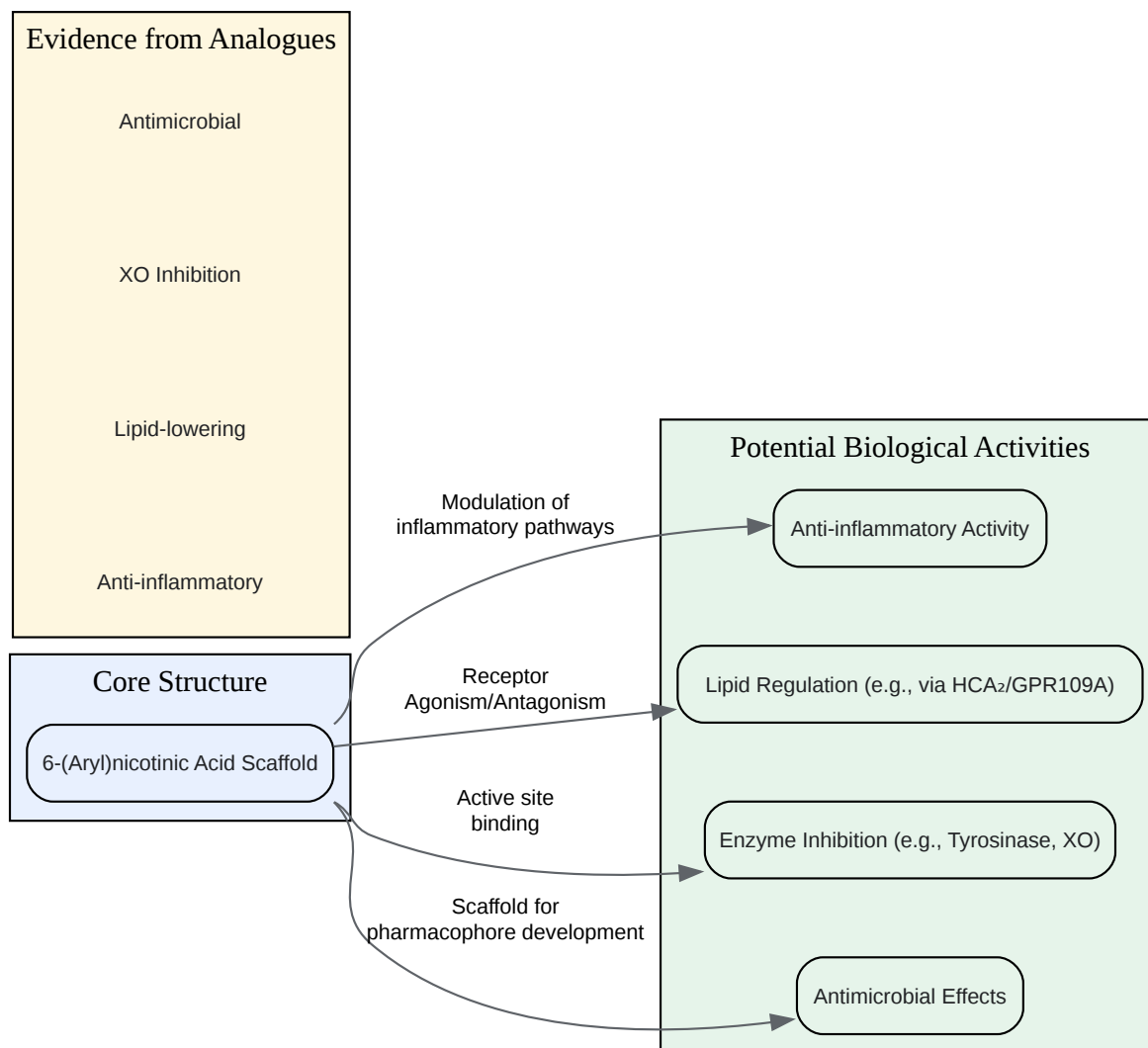
- Wash the filter cake with cold water and then a minimal amount of a non-polar solvent like hexane to aid in drying.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) or by column chromatography on silica gel if necessary.

#### Causality Behind Choices:

- Catalyst:  $\text{Pd}(\text{PPh}_3)_4$  is a robust, commercially available Pd(0) source suitable for many Suzuki couplings. For less reactive aryl chlorides, more advanced catalyst systems with specialized phosphine ligands (e.g., Buchwald or Fu ligands) may be required to achieve good yields.
- Base: The base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center. Carbonates are often sufficient and cost-effective.
- Solvent: A mixture of an organic solvent (like dioxane) and water is common. The organic solvent solubilizes the organic reactants, while water is necessary to dissolve the inorganic base.

## Biological and Pharmacological Context

While no specific biological data has been published for **6-(3-Methoxyphenyl)nicotinic acid**, its structural similarity to other pharmacologically active nicotinic acid derivatives allows for informed hypotheses about its potential applications.



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Caption: Potential biological roles based on related structures.

- **Anti-inflammatory Potential:** Numerous studies have demonstrated that novel nicotinic acid derivatives possess significant anti-inflammatory properties, often by inhibiting inflammatory cytokines like TNF- $\alpha$  and IL-6[9]. The biaryl structure of **6-(3-Methoxyphenyl)nicotinic acid** makes it a candidate for evaluation in cellular and in vivo models of inflammation.

- **Lipid Metabolism Modulation:** The primary pharmacological target for the lipid-lowering effects of nicotinic acid is the G-protein coupled receptor GPR109A (also known as HCA<sub>2</sub>)[1][3][10]. It is plausible that **6-(3-Methoxyphenyl)nicotinic acid** could act as a modulator of this receptor, and its activity would be a key initial screening parameter.
- **Enzyme Inhibition:** The nicotinamide scaffold has been incorporated into inhibitors for various enzymes. For instance, derivatives have been designed as potent xanthine oxidase (XO) inhibitors for the treatment of hyperuricemia[11], and others have shown tyrosinase inhibitory activity relevant to skin hyperpigmentation.

## Safety and Handling

Based on available safety data, **6-(3-Methoxyphenyl)nicotinic acid** should be handled with appropriate precautions in a laboratory setting.

- **Hazard Statements:**
  - H302: Harmful if swallowed.
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- **Precautionary Measures:** Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

## Conclusion and Future Directions

**6-(3-Methoxyphenyl)nicotinic acid** is a well-defined chemical entity with a clear and accessible synthetic route via Suzuki-Miyaura coupling. While specific experimental data on its properties and biological activity are sparse in the public domain, its structure places it firmly within a class of compounds with rich and diverse pharmacology. For researchers in drug discovery, this molecule represents an attractive starting point or intermediate for building more



complex chemical libraries. Future investigations should focus on its definitive synthesis and characterization, followed by systematic screening against key biological targets, particularly GPR109A and inflammatory pathways, to unlock its full therapeutic potential.

## References

A comprehensive list of references is not available as no direct citations for the specific properties, synthesis, or biological activity of **6-(3-Methoxyphenyl)nicotinic acid** (CAS 887976-16-1) were found in the provided search results. The citations within the text refer to related compounds and general principles.

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## Sources

- 1. Molecular identification of high and low affinity receptors for nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 5. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. WO2012089769A1 - Process for the manufacture of nicorandil - Google Patents [patents.google.com]
- 8. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative estimation of nicotinic acid in biological material - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid" by Katherine A. Hicks, Meigan E. Yuen et al. [openworks.wooster.edu]
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